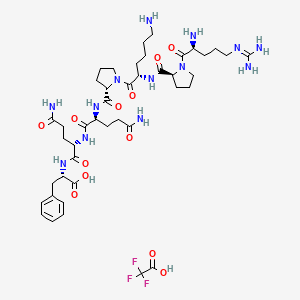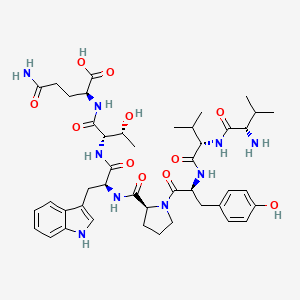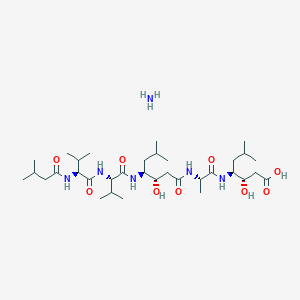
Pepstatin Ammonium
Overview
Description
Pepstatin Ammonium, also known as Pepstatin A Ammonium, is a potent inhibitor of aspartic proteases. It is a hexapeptide containing the unusual amino acid statine (4-amino-3-hydroxy-6-methylheptanoic acid). This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and is widely used in scientific research.
Scientific Research Applications
Pepstatin Ammonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Preparation Methods
Synthetic Routes and Reaction Conditions: Pepstatin Ammonium is typically synthesized through microbial fermentation using actinomycetes. The process involves cultivating the microorganisms under specific conditions that promote the production of the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate and purify this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product. The compound is often produced in bulk and stored under controlled conditions to maintain its stability and potency .
Chemical Reactions Analysis
Types of Reactions: Pepstatin Ammonium primarily undergoes inhibition reactions with aspartic proteases. It forms a 1:1 complex with these enzymes, effectively blocking their activity. This inhibition is highly selective and does not affect other types of proteases such as thiol proteases, neutral proteases, or serine proteases .
Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with the compound being dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) before being diluted into buffer solutions. The working concentration of this compound in these reactions is usually in the micromolar range .
Major Products Formed: The primary product of these reactions is the inactive enzyme-inhibitor complex. This complex formation effectively reduces the activity of the target protease, thereby modulating various biological processes .
Mechanism of Action
Pepstatin Ammonium exerts its effects by binding to the active site of aspartic proteases, forming a stable enzyme-inhibitor complex. This binding prevents the protease from interacting with its natural substrates, thereby inhibiting its activity. The compound’s high selectivity for aspartic proteases is attributed to its unique structure, which includes the statine residues that mimic the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Pepstatin Ammonium is unique among protease inhibitors due to its high specificity for aspartic proteases and its ability to form stable complexes with these enzymes. Similar compounds include:
Pepstatin Trifluoroacetate: Another form of Pepstatin with similar inhibitory properties.
Pepstatin Acetate: A variant of Pepstatin used in similar applications.
Bestatin: An inhibitor of aminopeptidases, which differs in its target specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
This compound stands out due to its potent inhibition of a broad range of aspartic proteases and its widespread use in various research fields.
properties
IUPAC Name |
azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSVECGZWBIQJQ-HXBNWBQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



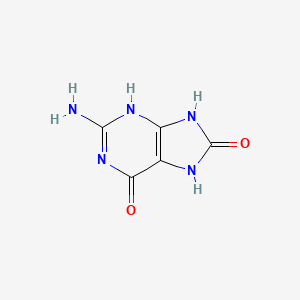
![(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8075311.png)
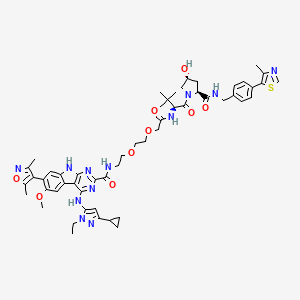
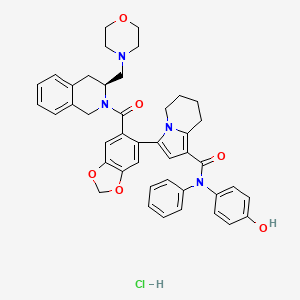
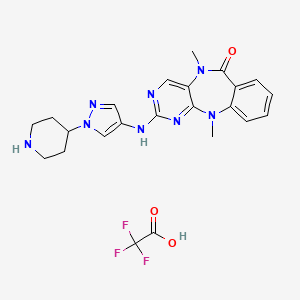


![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8075370.png)
![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

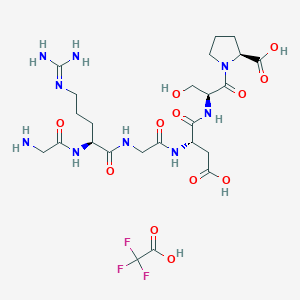
![[Des-Arg9]-Bradykinin (acetate)](/img/structure/B8075393.png)
